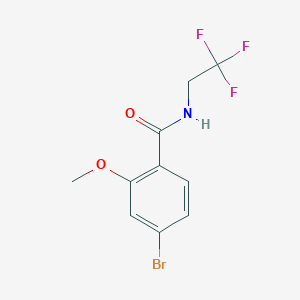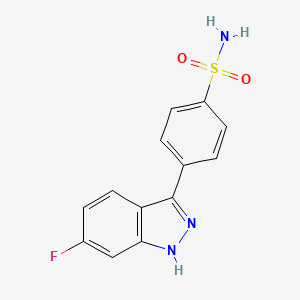
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazole ring and a hydroxyl group attached to a methyl-propan-2-ol moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or enones. The reaction typically proceeds under mild conditions and can be catalyzed by metals such as silver or copper . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodopyrazol-1-yl)-2-methyl-propan-2-ol can be compared with other similar compounds such as:
1-(3-Bromopyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloropyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoropyrazol-1-yl)-2-methyl-propan-2-ol: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H11IN2O |
|---|---|
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
1-(3-iodopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-3-6(8)9-10/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
OTHYHVPLZZHJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=CC(=N1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B13913261.png)
![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)
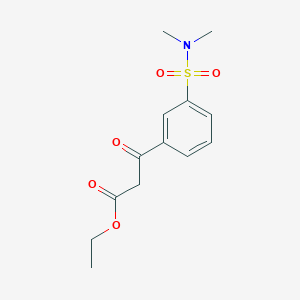
![N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine](/img/structure/B13913273.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)

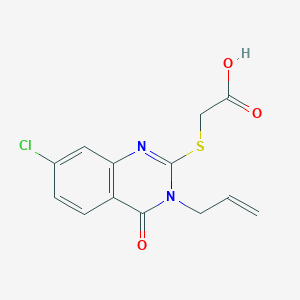
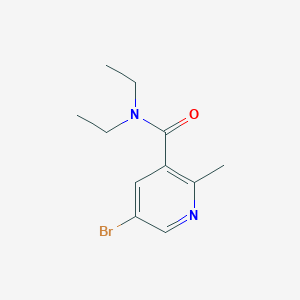

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
